molecular formula C6H12ClF2N B2733472 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride CAS No. 1803590-31-9

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

Cat. No. B2733472
CAS RN: 1803590-31-9
M. Wt: 171.62
InChI Key: PSSPZPOXMCQPBB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803590-31-9 . It has a molecular weight of 171.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is 1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Copper-Catalysed Amination Reactions : Utilized as an additive ligand in copper-catalysed amination reactions of aryl halides with amines, leading to secondary or tertiary amines with good to excellent yields. This showcases its role in facilitating bond formation in organic synthesis (Gajare et al., 2004).

  • Enantioselective Synthesis : Demonstrated in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting its utility in creating biologically active compounds with precise stereochemistry (Feng et al., 2019).

Medicinal Chemistry Applications

  • VLA-4 Antagonists : Involved in the synthesis of potent VLA-4 antagonists through facile condensation with phenylalanine-derived primary amines, indicating its relevance in drug discovery and development (Brand et al., 2003).

  • Bioconjugation Mechanism : Studied for understanding the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation techniques in drug synthesis and material science applications (Nakajima & Ikada, 1995).

Material Science

  • Organogels and Hydrogels : Investigated for its derivatives' ability to gelate a number of polar organic solvents and form robust thermoreversible hydrogels, demonstrating its potential in creating novel materials for biomedical applications (Xie et al., 2009).

  • Fluorinated Heterocycles Synthesis : Used in a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, enabling the creation of fluorinated heterocycles. This highlights its role in synthesizing compounds with potential optical, electronic, and medicinal applications (Parmar & Rueping, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPZPOXMCQPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

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